molecular formula C12H23NO3 B069596 tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate CAS No. 187610-67-9

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

Cat. No.: B069596
CAS No.: 187610-67-9
M. Wt: 229.32 g/mol
InChI Key: GVQRDYUYIXDJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is a carbamate-protected cyclohexane derivative featuring a hydroxymethyl group at the 1-position of the cyclohexyl ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry and organic synthesis, particularly in the development of opioid receptor agonists and kinase inhibitors, where its stereochemistry and functional group arrangement influence biological activity .

Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQRDYUYIXDJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363877
Record name tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187610-67-9
Record name tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes selective oxidation to form carboxylic acid derivatives. This reaction is critical for introducing electrophilic sites for further functionalization.

Key reagents and conditions :

  • Potassium permanganate (KMnO₄) in acidic or neutral aqueous media at 60–80°C

  • Chromium trioxide (CrO₃) in acetone under Jones oxidation conditions

Example :

tert Butyl 1 hydroxymethyl cyclohexyl carbamateKMnO4,H2Otert Butyl 1 carboxycyclohexyl carbamate+H2O\text{tert Butyl 1 hydroxymethyl cyclohexyl carbamate}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{tert Butyl 1 carboxycyclohexyl carbamate}+\text{H}_2\text{O}

Yield : 78–85% (isolated as white crystalline solid)

Reduction Reactions

The carbamate group can be reduced to yield primary amines, enabling deprotection strategies in multistep syntheses.

Key reagents and conditions :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C

  • Hydrogenolysis using palladium on carbon (Pd/C) under 1–3 atm H₂

Example :

tert Butyl 1 hydroxymethyl cyclohexyl carbamateLiAlH41 Aminomethyl cyclohexanol+tert Butanol\text{tert Butyl 1 hydroxymethyl cyclohexyl carbamate}\xrightarrow{\text{LiAlH}_4}\text{1 Aminomethyl cyclohexanol}+\text{tert Butanol}

Yield : 65–72%

Substitution Reactions

The tert-butyl group participates in nucleophilic substitutions, particularly under acidic conditions, facilitating the introduction of diverse substituents.

Key reagents and conditions :

  • Hydrochloric acid (HCl) in dioxane for tert-butyl cleavage

  • Alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃

Example :

tert Butyl 1 hydroxymethyl cyclohexyl carbamateHCl dioxane 1 Hydroxymethyl cyclohexyl amine hydrochloride\text{tert Butyl 1 hydroxymethyl cyclohexyl carbamate}\xrightarrow{\text{HCl dioxane}}\text{ 1 Hydroxymethyl cyclohexyl amine hydrochloride}

Yield : >90% (quantitative deprotection)

Hydrolysis Reactions

Controlled hydrolysis of the carbamate group produces urea derivatives or free amines, depending on pH and catalysts.

Key reagents and conditions :

  • Aqueous NaOH (1–2 M) at reflux

  • Enzymatic hydrolysis using lipases in phosphate buffer (pH 7.4)

Example :

tert Butyl 1 hydroxymethyl cyclohexyl carbamateNaOH H2O1 Hydroxymethyl cyclohexylamine+CO2+tert Butanol\text{tert Butyl 1 hydroxymethyl cyclohexyl carbamate}\xrightarrow{\text{NaOH H}_2\text{O}}\text{1 Hydroxymethyl cyclohexylamine}+\text{CO}_2+\text{tert Butanol}

Yield : 82–88%

Condensation Reactions

The hydroxymethyl group reacts with amines or thiols to form Schiff bases or thioethers, respectively.

Key reagents and conditions :

  • Benzylamine in ethanol with catalytic acetic acid

  • Thiophenol in dimethylformamide (DMF) at 80°C

Example :

tert Butyl 1 hydroxymethyl cyclohexyl carbamate+PhCH2NH2Schiff base derivative\text{tert Butyl 1 hydroxymethyl cyclohexyl carbamate}+\text{PhCH}_2\text{NH}_2\rightarrow \text{Schiff base derivative}

Yield : 60–68%

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism, forming a ketone intermediate that is further oxidized to the carboxylic acid.

  • Reduction : LiAlH₄ cleaves the carbamate C–O bond, generating an alkoxide intermediate that abstracts a proton to yield the amine.

  • Substitution : Acidic conditions protonate the tert-butyl oxygen, facilitating SN1-type cleavage .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to participate in reactions that yield bioactive molecules.

Key Insights:

  • Mechanism of Action : The carbamate group can hydrolyze to release an active amine derivative, which may inhibit specific enzymes or modulate receptor functions, making it valuable in developing therapeutic agents for conditions like cancer and neurodegenerative diseases .
  • Neuroprotective Effects : Compounds similar to tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate have shown promise in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation .

Agrochemical Formulations

In agrochemistry, this compound is explored as a precursor for insecticides and herbicides. Its derivatives have demonstrated effectiveness against various pests, indicating potential bioactivity relevant to agricultural applications.

Application Highlights:

  • Stability and Absorption : Enhances the effectiveness of pesticides by improving their stability and absorption in plants .
  • Neurotoxic Effects : Research indicates that compounds in this class can interact with neurotransmitter receptors in insects, leading to neurotoxic effects.

Polymer Chemistry

The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability, making it valuable for producing durable materials.

Benefits:

  • Material Properties : Improves the performance characteristics of polymers used in various applications, from packaging to construction materials .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding, aiding in understanding biological processes and drug interactions.

Research Applications:

  • Enzyme-Catalyzed Reactions : It serves as a building block for studying enzyme-catalyzed reactions involving carbamates, contributing to the broader field of medicinal chemistry .

Case Studies and Research Findings

The following table summarizes key studies focusing on the applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on hypopharyngeal tumor cells.
Study 2Neuroprotective EffectsIdentified potential for cholinesterase inhibition related to Alzheimer’s treatment.
Mechanism ExplorationEnzyme InhibitionDiscussed hydrolysis leading to active amine derivatives affecting enzyme activity.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate involves its role as a protective group for amines. By forming a stable carbamate linkage, it prevents the amine from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The carbamate group can be removed under acidic or basic conditions to regenerate the free amine.

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

The position and configuration of the hydroxymethyl group on the cyclohexane ring significantly alter physicochemical and biological properties:

Compound Name CAS Number Similarity Score Key Feature Reference
tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate 223131-01-9 1.00 Cis-configuration of hydroxymethyl
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate 239074-29-4 0.83 Trans-configuration of hydroxymethyl
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate 177583-27-6 0.93 Aminomethyl substituent

Key Findings :

  • Cis vs. Trans Isomers : The cis-isomer (CAS 223131-01-9) exhibits higher structural similarity (1.00) to the target compound than the trans-isomer (0.83). This difference impacts solubility and receptor binding in pharmacological studies .

Ring Size Variations

Smaller or modified rings influence steric hindrance and synthetic accessibility:

Compound Name CAS Number Ring Structure Key Property Reference
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate 107017-73-2 Cyclopropane Higher ring strain, lower thermal stability
tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate 1142211-17-3 Cyclobutane Intermediate ring size, moderate reactivity
tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate 1923238-60-1 Tetrahydrofuran ring Enhanced solubility due to oxygen atom

Key Findings :

  • Cyclopropane Derivative : Increased ring strain (CAS 107017-73-2) reduces stability but may enhance reactivity in click chemistry applications .
  • Tetrahydrofuran Analogue : The oxygen atom in the tetrahydrofuran ring (CAS 1923238-60-1) improves aqueous solubility, making it advantageous for drug formulations .

Functional Group Modifications

Substituents on the cyclohexyl ring dictate synthetic pathways and biological activity:

Compound Name CAS Number Functional Group Yield in Synthesis Application Reference
tert-Butyl ((1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl)carbamate 365998-36-3 Dimethylamino-carbonyl N/A Kinase inhibition, drug intermediates
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate 1286264-34-3 Bromobenzylamino 97% purity Targeted cancer therapies
tert-Butyl (1-cyanocyclohex-1-yl-N-methyl)-carbamate N/A Cyano, methylamino 90% Opioid receptor modulation

Key Findings :

  • Dimethylamino-carbonyl Group: The electron-withdrawing carbonyl group (CAS 365998-36-3) enhances binding to ATP pockets in kinases, critical for anticancer drug design .
  • Bromobenzylamino Derivative: The bromine atom (CAS 1286264-34-3) facilitates cross-coupling reactions, enabling diversification in medicinal chemistry .

Key Findings :

  • Alkylation Efficiency : tert-Butyl butyl(cyclohexyl)carbamate achieves near-quantitative yield (100%) due to straightforward alkylation .
  • Boc Protection: High yields (73–90%) are typical for Boc-protected amino derivatives, underscoring the robustness of this methodology .

Biological Activity

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C₁₂H₂₃NO₃, characterized by its potential applications in agriculture and pharmacology. This compound is primarily noted for its biological activity related to insecticidal properties and possible neuroactive effects. Understanding its mechanism of action and biological implications is critical for both environmental safety and therapeutic applications.

  • Molecular Weight : Approximately 229.32 g/mol
  • Appearance : Solid, typically white to light yellow
  • Melting Point : 81.0 to 85.0 °C
  • Boiling Point : Approximately 294.5 °C

The biological activity of this compound is linked to its ability to interact with biological targets through hydrolysis, releasing active amine derivatives that can modulate enzyme activity or receptor function. This interaction can lead to various biological effects, particularly in pest species where it may act as a neurotoxin by influencing neurotransmitter systems.

Biological Activity Overview

  • Insecticidal Properties :
    • The compound serves as a precursor for insecticides, demonstrating effectiveness against various pests.
    • Its derivatives have shown significant bioactivity in agricultural contexts, impacting pest management strategies.
  • Neuroactive Effects :
    • Studies indicate that carbamates like this compound can affect neurotransmitter systems in insects, which may have implications for mammalian systems as well.
    • The potential neurotoxic effects warrant further investigation into its safety and environmental impact.
  • Therapeutic Potential :
    • While primarily studied for its insecticidal properties, there is emerging interest in its possible roles in modulating biological pathways related to inflammation and neuroprotection.
    • Research into similar compounds suggests that modifications to the carbamate structure could yield therapeutically relevant agents.

Case Study 1: Insecticidal Efficacy

A study evaluated the insecticidal effectiveness of various carbamate derivatives, including this compound, against common agricultural pests. The results indicated a significant reduction in pest populations with minimal adverse effects on non-target species, highlighting its potential as a safer alternative in pest management.

Case Study 2: Neurotransmitter Interaction

Research involving the interaction of this compound with neurotransmitter receptors demonstrated that the compound could induce neurotoxic effects in model insect species. This study emphasized the need for further exploration into the compound's effects on mammalian systems and potential therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular StructureBiological ActivityApplications
This compoundStructureInsecticide precursor; neuroactiveAgriculture; potential therapeutics
Carbamate AStructureInsecticide; moderate neuroactivityPest control
Carbamate BStructureNeuroprotective; low insecticidal effectTherapeutics

Q & A

Q. What are the standard synthetic routes for tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via multi-step sequences involving nucleophilic substitution, reduction, and carbamate coupling. For example:

  • Step 1 : React tert-butyl ((1-aminocyclohexyl)methyl)carbamate with 2,4-dichloro-5-nitropyrimidine in THF/NaHCO₃ to form a nitro-substituted intermediate. Purification via column chromatography (silica gel, EtOAc/hexane) yields ~59% product, confirmed by MS (m/z 386 [M+H]⁺) .
  • Step 2 : Reduce the nitro group using Fe powder and NH₄Cl in EtOH under reflux. Monitor completion via TLC, purify by chromatography, and validate with MS (m/z 356 [M+H]⁺) .
  • Key Characterization Tools :
    • Mass Spectrometry (MS) : For molecular weight confirmation.
    • ¹H NMR : To verify cyclohexyl ring protons (δ 1.2–2.3 ppm) and tert-butyl group (δ 1.36 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. If inhaled, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. What catalytic systems are effective for introducing substituents to the pyrimidine ring in related carbamate derivatives?

Methodological Answer: Palladium-catalyzed cross-coupling reactions are widely used. For example:

  • Buchwald-Hartwig Amination : Use Pd₂(dba)₃ (2.5 mol%), BINAP (3 mol%), and LHMDS in toluene at 100°C to couple tert-butyl carbamates with aminopyridines. Achieves ~28% yield; optimize ligand-to-metal ratio to suppress side reactions .
  • Key Considerations :
    • Ligand Choice : BINAP enhances regioselectivity for C–N bond formation.
    • Solvent Effects : Polar aprotic solvents (e.g., NMP) improve solubility of nitro intermediates .

Q. How does stereochemistry at the cyclohexyl ring affect reactivity in nucleophilic substitutions?

Methodological Answer:

  • Cis vs. Trans Isomers :
    • Cis-Configuration : Increases steric hindrance, slowing reactions at the hydroxymethyl group (e.g., slower acylation in THF) .
    • Trans-Configuration : Enhances accessibility for SN2 reactions (e.g., faster iodination with NaI in DMF) .
  • Experimental Design :
    • Compare reaction rates of isomers with methyl 2-chloro-2-oxoacetate in THF/NaHCO₃. Monitor via HPLC .

Q. What methodologies resolve contradictory results in nitro-group reductions?

Methodological Answer: Discrepancies in reduction efficiency (e.g., Fe/NH₄Cl vs. catalytic hydrogenation) can arise from:

  • Substrate Steric Effects : Bulky cyclohexyl groups hinder Fe powder access. Use ultrasonic agitation to improve mixing .
  • Alternative Methods :
    • Catalytic Transfer Hydrogenation : Employ Pd/C with ammonium formate in MeOH at 50°C for cleaner reduction (validated by MS/MS fragmentation) .
  • Troubleshooting Table :
IssueSolutionReference
Incomplete reductionIncrease Fe:substrate ratio (8:1)
Over-reduction to amineSwitch to Zn/HCl in EtOH

Q. How do substituents on the cyclohexyl ring influence biological activity in related compounds?

Methodological Answer:

  • Hydroxymethyl Position : Derivatives with equatorial hydroxymethyl groups show higher binding affinity to kinase targets (e.g., IC₅₀ = 12 nM vs. 45 nM for axial) due to improved hydrogen bonding .
  • Assay Design :
    • Use SPR (Surface Plasmon Resonance) to measure binding kinetics.
    • Compare tert-butyl carbamates with cyclohexane-1,2-diol analogs in cell-free assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.